2,2'-{Ditellane-1,2-diylbis[(2H-1,3-dithiol-4-yl-2-ylidene)]}bis(2H-1,3-dithiole)
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Overview
Description
2,2’-{Ditellane-1,2-diylbis[(2H-1,3-dithiol-4-yl-2-ylidene)]}bis(2H-1,3-dithiole) is a complex organotellurium compound characterized by its unique structure featuring tellurium atoms and dithiolene ligands
Preparation Methods
The synthesis of 2,2’-{Ditellane-1,2-diylbis[(2H-1,3-dithiol-4-yl-2-ylidene)]}bis(2H-1,3-dithiole) typically involves the reaction of tellurium-containing precursors with dithiolene ligands under controlled conditions. One common synthetic route includes the use of tellurium tetrachloride and dithiolene ligands in the presence of a reducing agent such as sodium borohydride. The reaction is carried out in an inert atmosphere to prevent oxidation and is typically conducted at elevated temperatures to facilitate the formation of the desired product .
Chemical Reactions Analysis
2,2’-{Ditellane-1,2-diylbis[(2H-1,3-dithiol-4-yl-2-ylidene)]}bis(2H-1,3-dithiole) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form tellurium oxides and other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into lower oxidation state tellurium species.
Scientific Research Applications
2,2’-{Ditellane-1,2-diylbis[(2H-1,3-dithiol-4-yl-2-ylidene)]}bis(2H-1,3-dithiole) has several scientific research applications:
Materials Science: The compound is used in the development of advanced materials with unique electronic and optical properties.
Medicinal Chemistry:
Catalysis: The compound can act as a catalyst in various chemical reactions, enhancing reaction rates and selectivity.
Mechanism of Action
The mechanism of action of 2,2’-{Ditellane-1,2-diylbis[(2H-1,3-dithiol-4-yl-2-ylidene)]}bis(2H-1,3-dithiole) involves its interaction with molecular targets through its tellurium and dithiolene moieties. These interactions can modulate the activity of enzymes and other proteins, leading to various biological effects. The compound’s ability to undergo redox reactions also plays a crucial role in its mechanism of action .
Comparison with Similar Compounds
Similar compounds to 2,2’-{Ditellane-1,2-diylbis[(2H-1,3-dithiol-4-yl-2-ylidene)]}bis(2H-1,3-dithiole) include:
2,2’-{Disulfane-1,2-diylbis[(2H-1,3-dithiol-4-yl-2-ylidene)]}bis(2H-1,3-dithiole): This compound contains sulfur instead of tellurium and exhibits different chemical reactivity and biological activity.
2,2’-{Diselane-1,2-diylbis[(2H-1,3-dithiol-4-yl-2-ylidene)]}bis(2H-1,3-dithiole): This selenium-containing analogue has unique properties compared to the tellurium compound. The uniqueness of 2,2’-{Ditellane-1,2-diylbis[(2H-1,3-dithiol-4-yl-2-ylidene)]}bis(2H-1,3-dithiole) lies in its tellurium content, which imparts distinct electronic and redox properties.
Properties
CAS No. |
136374-11-3 |
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Molecular Formula |
C12H6S8Te2 |
Molecular Weight |
661.9 g/mol |
IUPAC Name |
2-(1,3-dithiol-2-ylidene)-4-[[2-(1,3-dithiol-2-ylidene)-1,3-dithiol-4-yl]ditellanyl]-1,3-dithiole |
InChI |
InChI=1S/C12H6S8Te2/c1-2-14-9(13-1)11-17-5-7(19-11)21-22-8-6-18-12(20-8)10-15-3-4-16-10/h1-6H |
InChI Key |
ZEEZGDSCCTXJJZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CSC(=C2SC=C(S2)[Te][Te]C3=CSC(=C4SC=CS4)S3)S1 |
Origin of Product |
United States |
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